

# 2,4,6-triphenylaniline as endophytic fungi metabolite

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## Compound Focus: 2,4,6-Triphenylaniline

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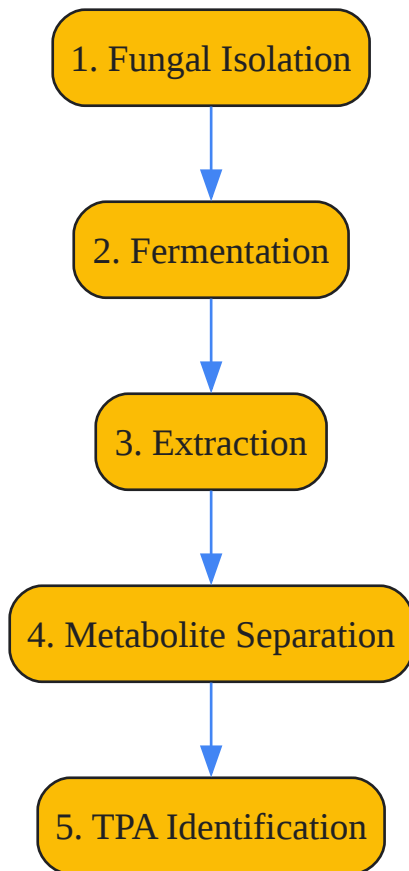
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## Source and Identification

**2,4,6-Triphenylaniline** (TPA) is a secondary metabolite isolated from the endophytic fungi *Alternaria longipes* strain VITN14G, found in the mangrove plant *Avicennia officinalis* [1] [2]. Initial isolation involves standard procedures for working with endophytic fungi.

## Protocol 1.1: Isolation of TPA from Endophytic Fungi

**Workflow Overview:**



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## Detailed Steps:

### • Fungal Isolation:

- Collect fresh, healthy tissues (e.g., leaves, stems) from the host plant *Avicennia officinalis*.
- Surface-sterilize the tissues sequentially with 70% ethanol (1 min), 2% sodium hypochlorite (3 min), and multiple rinses with sterile distilled water [3].
- Aseptically place the tissue segments on Potato Dextrose Agar (PDA) plates and incubate at 25-30°C for 3-7 days.
- Subculture the emerging hyphal tips to obtain pure cultures of *Alternaria longipes* VITN14G.

### • Scale-up Fermentation:

- Inoculate the pure fungal culture into a suitable liquid medium (e.g., Potato Dextrose Broth or a defined production medium) and incubate under agitation (e.g., 120-150 rpm) at 25-28°C for 14-21 days to promote secondary metabolite production.

### • Metabolite Extraction:

- Separate the fungal mycelia from the culture broth by filtration or centrifugation.
  - Extract the broth supernatant with an equal volume of ethyl acetate, repeated three times.
  - Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Separation and Purification:**
    - Re-dissolve the crude extract in a minimal amount of methanol.
    - Subject the dissolved extract to separation techniques such as column chromatography (e.g., silica gel column) with a gradient of solvents (e.g., hexane/ethyl acetate) of increasing polarity.
    - Monitor fractions by Thin-Layer Chromatography (TLC). Combine fractions containing TPA and further purify using semi-preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain pure TPA.

## Characterization and Formulation

TPA faces challenges related to stability and permeability. A nanoemulsion (NE) drug delivery system has been successfully developed to overcome these limitations [1].

### Protocol 2.1: Nanoemulsion Formulation and Optimization

**Objective:** To develop a stable TPA-loaded nanoemulsion using Response Surface Methodology (RSM) for optimization.

#### Materials:

- TPA (purified)
- Olive oil (lipid phase)
- Tween 80 (surfactant)
- Water (aqueous phase)

#### Method:

- **Preparation:** Use a spontaneous emulsification method. Dissolve TPA in a mixture of olive oil and Tween 80 (optimized ratio of 2:1). This oil phase is then titrated dropwise into the aqueous phase under continuous magnetic stirring.
- **Optimization with RSM:** Design an experiment (e.g., Central Composite Design) to optimize critical formulation parameters. The independent variables are typically the concentrations of oil and

surfactant. The dependent response variables to be measured and optimized are:

- **Particle Size (Hydrodynamic diameter):** Measured by Dynamic Light Scattering (DLS).
- **Surface Charge (Zeta potential ( $\zeta$ )):** Measured by Laser Doppler Micro-electrophoresis.
- **Polydispersity Index (PDI):** Measured by DLS, indicating the width of the particle size distribution.

**Table 1: Optimized Characteristics of TPA-loaded Nanoemulsion [1]**

Parameter	Result
Particle Size	124.8 nm
Zeta Potential	-46.0 mV
Polydispersity Index (PDI)	0.396
Encapsulation Efficiency	95.93%

A high negative zeta potential (below -30 mV) indicates good physical stability by preventing particle aggregation due to strong electrostatic repulsion. The high encapsulation efficiency ensures most of the drug is successfully loaded.

## Bioactivity and Antidiabetic Assessment

TPA exhibits its antidiabetic effect primarily through the inhibition of carbohydrate-hydrolyzing enzymes.

### Protocol 3.1: In Vitro Antidiabetic Activity Evaluation

**Objective:** To evaluate the inhibitory activity of TPA and TPA-NE against  $\alpha$ -glucosidase and  $\alpha$ -amylase.

**Materials:**

- TPA solution and TPA-NE dispersion (in buffer or DMSO)
- $\alpha$ -Glucosidase enzyme (from *Saccharomyces cerevisiae*)
- $\alpha$ -Amylase enzyme (from porcine pancreas)
- Substrates: *p*-Nitrophenyl- $\alpha$ -D-glucopyranoside (for  $\alpha$ -glucosidase), potato starch (for  $\alpha$ -amylase)

- Dinitrosalicylic acid (DNS) reagent (for  $\alpha$ -amylase)
- Sodium carbonate solution (for  $\alpha$ -glucosidase)
- Phosphate buffer (pH 6.8)
- Microplate reader or spectrophotometer

#### Method for $\alpha$ -Glucosidase Inhibition [1] [4]:

- Pre-incubate the enzyme (0.2 U/mL) with different concentrations of TPA or TPA-NE in phosphate buffer (pH 6.8) at 37°C for 10 minutes.
- Initiate the reaction by adding the substrate, *p*-Nitrophenyl- $\alpha$ -D-glucopyranoside (5 mM).
- Incubate the mixture at 37°C for 30 minutes and stop the reaction by adding Na<sub>2</sub>CO<sub>3</sub> (100  $\mu$ L).
- Measure the amount of *p*-nitrophenol released at 405 nm.
- Calculate the percentage inhibition and the IC<sub>50</sub> value (concentration that inhibits 50% of enzyme activity).

#### Method for $\alpha$ -Amylase Inhibition [1] [4]:

- Pre-incubate the enzyme (0.5 mg/mL) with different concentrations of TPA or TPA-NE in phosphate buffer (pH 6.8) at 37°C for 10 minutes.
- Add 1% potato starch solution and incubate further for 10 minutes.
- Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath for 5 minutes.
- Cool the mixture and measure the absorbance at 540 nm.
- Calculate the percentage inhibition and the IC<sub>50</sub> value.

**Table 2: In Vitro Antidiabetic Activity of TPA-loaded Nanoemulsion [1]**

Assay	Inhibition (%) by TPA-NE	Reported IC <sub>50</sub> for Bioactive Fraction from <i>C. angustifolia</i> [4]
$\alpha$ -Glucosidase Inhibition	78.5%	4.9 $\pm$ 0.07 $\mu$ M
$\alpha$ -Amylase Inhibition	43.42%	2.75 $\pm$ 0.09 $\mu$ M

The sustained release from the nanoemulsion, which followed the Higuchi model via Fickian diffusion over 48 hours, contributes to this prolonged efficacy [1].

## Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

**Objective:** To ensure the safety of TPA and its formulation on normal cell lines.

**Materials:** L929 normal cell lines (mouse subcutaneous connective tissue), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), MTT reagent, DMSO, CO<sub>2</sub> incubator, microplate reader.

**Method [1]:**

- Seed L929 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours for adherence.
- Treat the cells with various concentrations of TPA, TPA-NE, and blank NE for 24-48 hours.
- Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
- Measure the absorbance at 570 nm. Calculate the cell viability percentage relative to the untreated control.

**Result:** TPA-loaded NE showed no toxic effects on L929 cells, with a high viable cell percentage of 92% [1], confirming its biocompatibility for therapeutic application.

## Summary and Research Applications

This document outlines standardized protocols for working with the endophytic metabolite **2,4,6-Triphenylaniline**. The key findings demonstrate that TPA, particularly when formulated as a stable nanoemulsion, is a safe and effective inhibitor of key enzymes involved in Type 2 Diabetes Mellitus (T2DM). The provided methodologies for isolation, formulation, and bioactivity testing offer a robust framework for further preclinical investigation.

Future research should focus on:

- Elucidating the full molecular mechanism of action, including its effect on signaling pathways like AMPK/PKA [4].
- Conducting comprehensive *in vivo* studies in diabetic animal models to validate efficacy and pharmacokinetics.
- Exploring the full biosynthetic potential of the host endophyte and other related fungi for novel drug leads [5] [6].

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